molecular formula C11H11NO2S B1517791 Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate CAS No. 1154018-52-6

Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate

Cat. No. B1517791
CAS RN: 1154018-52-6
M. Wt: 221.28 g/mol
InChI Key: BNPGCWYQOIQGHI-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate” is a chemical compound that belongs to the class of thioesters. It has a CAS Number of 1154018-52-6 . The molecular weight of this compound is 221.28 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 3-[(4-cyanophenyl)sulfanyl]propanoate” and its InChI Code is 1S/C11H11NO2S/c1-14-11(13)6-7-15-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate” is a powder with a melting point of 46-51°C . The storage temperature is 4°C .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • A study explored the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, leading to the discovery of novel, potent antiandrogens which are peripherally selective. This research could be relevant to understanding the applications of compounds with similar structural features to Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate in the context of antiandrogen activity (Tucker, Crook, & Chesterson, 1988).

Catalytic Applications

  • Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the potential for similar sulfanyl-containing compounds in catalysis (Tayebi et al., 2011).

Antileukotrienic Agents

  • The synthesis of potential antileukotrienic agents with structures similar to Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate was described, highlighting their potential in the development of new drugs targeting leukotriene pathways (Jampílek et al., 2004).

Antimicrobial Activity

  • Novel heterocyclic compounds incorporating sulfamoyl moiety, similar in structural concept to Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate, were synthesized and evaluated for antimicrobial activity, showing promising results (Darwish et al., 2014).

Synthetic Methodologies

  • Research on the generation of 3-(methylsulfonyl)benzo[b]thiophenes through a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation presents innovative synthetic methodologies that could be applicable to the synthesis of related compounds (Gong et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-(4-cyanophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)6-7-15-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPGCWYQOIQGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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